Cas no 155158-99-9 (2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside)
155158-99-9 structure
Product Name:2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside
CAS No:155158-99-9
MF:C48H91NO10
MW:842.23685669899
CID:6646046
PubChem ID:73947189
Update Time:2024-03-02
2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- UNII-M2C2D2P2V3
- 15-TETRACOSENAMIDE, N-((1S,2S,3R,7Z)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXY-, (2R,15Z)-
- GLUCOSYL CERAMIDE, 1-O-.BETA.-GLUCOPYRANOSYL-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-HYDROXY-15-TETRACOSENOYL)-4-HYDROXY-8-SPHINGENINE
- 1-O-.BETA.-GLUCOPYRANOSYL-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-HYDROXY-15-TETRACOSENOYL)-4-HYDROXY-8-SPHINGENINE
- 155158-99-9
- Glucosyl ceramide, 1-o-beta-glucopyranosyl-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-hydroxy-15-tetracosenoyl)-4-hydroxy-8-sphingenine
- M2C2D2P2V3
- 15-TETRACOSENAMIDE, N-((1S,2S,3R,7Z)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXY-, (2R,15Z)-(+)-
- 15-Tetracosenamide, N-((1S,2S,3R,7Z)-1-((beta-D-glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxy-, (2R,15Z)-
- 1-o-beta-Glucopyranosyl-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-hydroxy-15-tetracosenoyl)-4-hydroxy-8-sphingenine
- 15-Tetracosenamide, N-((1S,2S,3R,7Z)-1-((beta-D-glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxy-, (2R,15Z)-(+)-
- 2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside
-
- Inchi: 1S/C48H91NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,27,29,39-46,48,50-56H,3-16,19-26,28,30-38H2,1-2H3,(H,49,57)/b18-17-,29-27-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1
- InChI Key: CQYHNLFWOGWAJL-FAMNRHFTSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC[C@@H]([C@@H]([C@@H](CCC/C=C\CCCCCCCCC)O)O)NC([C@@H](CCCCCCCCCCCC/C=C\CCCCCCCC)O)=O
Computed Properties
- Exact Mass: 841.66429810g/mol
- Monoisotopic Mass: 841.66429810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 59
- Rotatable Bond Count: 40
- Complexity: 1010
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 12.4
- Topological Polar Surface Area: 189Ų
2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
155158-99-9 (2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk